molecular formula C28H31N3O3 B283343 2-(3,5-dimethylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide

2-(3,5-dimethylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide

Numéro de catalogue B283343
Poids moléculaire: 457.6 g/mol
Clé InChI: ABFGSLJKOLQJFG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(3,5-dimethylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide, commonly known as DMXAA, is a small molecule compound that has been extensively studied for its potential therapeutic applications. DMXAA belongs to the family of vascular disrupting agents (VDAs) that selectively target tumor blood vessels, leading to tumor regression and inhibition of tumor growth.

Mécanisme D'action

DMXAA exerts its anti-tumor activity through multiple mechanisms. DMXAA selectively targets tumor blood vessels and induces vascular disruption, leading to tumor regression and inhibition of tumor growth. DMXAA also activates the immune system and induces the production of cytokines, leading to the recruitment of immune cells to the tumor microenvironment and the destruction of tumor cells. DMXAA has also been shown to inhibit the production of angiogenic factors, leading to the inhibition of tumor angiogenesis.
Biochemical and Physiological Effects
DMXAA has been shown to induce the production of cytokines, including tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma), leading to the recruitment of immune cells to the tumor microenvironment. DMXAA has also been shown to inhibit the production of angiogenic factors, including vascular endothelial growth factor (VEGF), leading to the inhibition of tumor angiogenesis. DMXAA has been shown to selectively target tumor blood vessels, leading to tumor regression and inhibition of tumor growth.

Avantages Et Limitations Des Expériences En Laboratoire

DMXAA has several advantages for lab experiments. DMXAA is a small molecule compound that can be easily synthesized and purified. DMXAA has been extensively studied in preclinical models, and its mechanism of action is well understood. DMXAA has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. However, DMXAA has some limitations for lab experiments. DMXAA has poor solubility in water, which can limit its use in certain experiments. DMXAA has also been shown to have some toxicity in preclinical models, which can limit its use in certain experiments.

Orientations Futures

There are several future directions for the study of DMXAA. One future direction is the development of new formulations of DMXAA that improve its solubility and reduce its toxicity. Another future direction is the identification of biomarkers that predict response to DMXAA treatment. This could help to identify patients who are most likely to benefit from DMXAA treatment. Another future direction is the combination of DMXAA with other therapies, such as immunotherapy, to enhance its anti-tumor activity. Finally, the clinical development of DMXAA for the treatment of cancer is an important future direction. Clinical trials of DMXAA have shown promising results, and further clinical development is needed to determine its efficacy and safety in humans.

Méthodes De Synthèse

DMXAA can be synthesized by reacting 3,5-dimethylphenol with 4-(2-methylbenzoyl)piperazine in the presence of a base to form 4-(2-methylbenzoyl)-3,5-dimethylphenol. This intermediate is then reacted with 4-chloro-N-(4-nitrophenyl)acetamide in the presence of a base to form DMXAA. The overall yield of this synthesis method is approximately 25%.

Applications De Recherche Scientifique

DMXAA has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that DMXAA has potent anti-tumor activity against a wide range of tumor types, including melanoma, lung cancer, colon cancer, and breast cancer. DMXAA selectively targets tumor blood vessels, leading to tumor regression and inhibition of tumor growth. DMXAA has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

Propriétés

Formule moléculaire

C28H31N3O3

Poids moléculaire

457.6 g/mol

Nom IUPAC

2-(3,5-dimethylphenoxy)-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]acetamide

InChI

InChI=1S/C28H31N3O3/c1-20-16-21(2)18-25(17-20)34-19-27(32)29-23-8-10-24(11-9-23)30-12-14-31(15-13-30)28(33)26-7-5-4-6-22(26)3/h4-11,16-18H,12-15,19H2,1-3H3,(H,29,32)

Clé InChI

ABFGSLJKOLQJFG-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)COC4=CC(=CC(=C4)C)C

SMILES canonique

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)COC4=CC(=CC(=C4)C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.